(S)-1-Methyl-5-propylpiperazin-2-one
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Overview
Description
(S)-1-Methyl-5-propylpiperazin-2-one is a chiral piperazine derivative Piperazine compounds are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Methyl-5-propylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-Methylpiperazine and propyl halides.
Alkylation Reaction: The 1-Methylpiperazine undergoes an alkylation reaction with a propyl halide under basic conditions to introduce the propyl group at the desired position.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Catalytic Processes: The use of chiral catalysts can enhance the selectivity of the synthesis, reducing the need for extensive chiral resolution steps.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Methyl-5-propylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different piperazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and various substituted piperazines.
Scientific Research Applications
(S)-1-Methyl-5-propylpiperazin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-Methyl-5-propylpiperazin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
Similar Compounds
1-Methylpiperazine: A simpler piperazine derivative without the propyl group.
1-Ethyl-4-methylpiperazine: Another piperazine derivative with different alkyl substituents.
1-Propylpiperazine: Lacks the methyl group present in (S)-1-Methyl-5-propylpiperazin-2-one.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both methyl and propyl groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
(5S)-1-methyl-5-propylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O/c1-3-4-7-6-10(2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 |
InChI Key |
CHRFCSYILRHCRZ-ZETCQYMHSA-N |
Isomeric SMILES |
CCC[C@H]1CN(C(=O)CN1)C |
Canonical SMILES |
CCCC1CN(C(=O)CN1)C |
Origin of Product |
United States |
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